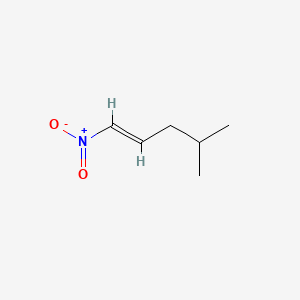
2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde is a chemical that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of a related compound, 2,5-Dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde, involves a condensation reaction, which suggests that the aldehyde group in these compounds is reactive and can participate in such reactions .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and electrochemical methods. For example, the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols is achieved through the electrooxidation of 4-morpholinoaniline . Another synthesis method for a similar compound involves the condensation of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde under reflux for 6 hours . These methods indicate that the morpholinyl group and the aldehyde group can be involved in various synthetic pathways to create complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, and ESI-MS . These techniques provide detailed information about the molecular framework and functional groups present in the compounds. The presence of the morpholinyl group in the related compounds suggests that it can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The related compounds participate in a variety of chemical reactions. The electrogenerated p-quinonediimine, for instance, undergoes a Michael-type addition reaction with 2-SH-benzazoles, followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation . Additionally, the Mannich reaction is used to modify the morpholinium salt of a dihydropyridine derivative, leading to aminomethylation products . These reactions demonstrate the versatility of the functional groups present in these molecules and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde are not directly discussed, the properties of similar compounds can be inferred. The solubility, melting points, and stability of these compounds can be influenced by the presence of electron-donating methoxy groups and the electron-withdrawing aldehyde group. The morpholinyl group can also affect the basicity and nucleophilicity of the molecule, which are important factors in its reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Structures
2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde has been utilized in various synthetic chemical reactions. For instance, it plays a role in the synthesis of compounds with calcium channel-blocking activity (Nitta, Takimoto, & Ueda, 1992). Another study highlights its involvement in the synthesis of benzaldehyde derivatives (Bin, 2012). These synthetic applications indicate its versatility in chemical reactions, contributing to the development of new compounds.
Chemical Reactions and Products
The compound has been used to synthesize various chemical products. For example, its condensation with other compounds results in the production of morpholinium salts, which are further reacted to produce a range of derivatives (Kurskova et al., 2021). Additionally, it has been employed in the formation of benzoxaborole, indicating its utility in organometallic chemistry (Sporzyński et al., 2005).
Biological Activity and Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have shown potential in various biological applications. For example, some derivatives exhibit anti-trypanosomal activity and toxicity against Artemia salina Leach (Agnimonhan et al., 2012). The synthesis of benzimidazoles containing morpholine skeletons has also been explored for their antioxidant and glucosidase inhibitory activities (Özil, Parlak, & Baltaş, 2018).
Propiedades
IUPAC Name |
2,5-dimethoxy-4-morpholin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-12-8-11(14-3-5-18-6-4-14)13(17-2)7-10(12)9-15/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYSTBODEMJYAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

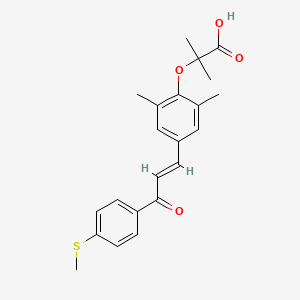
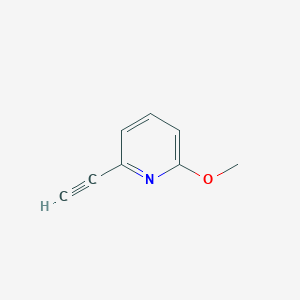

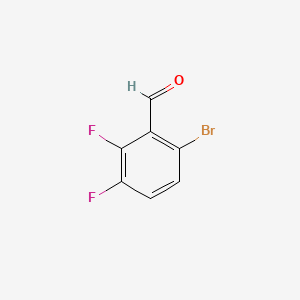
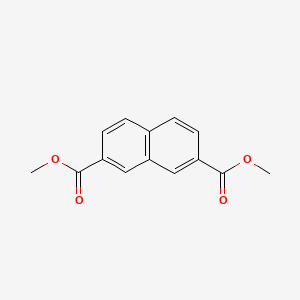
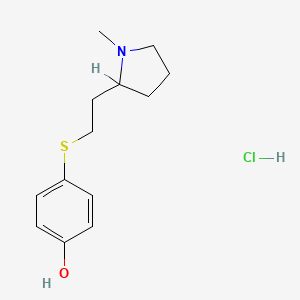
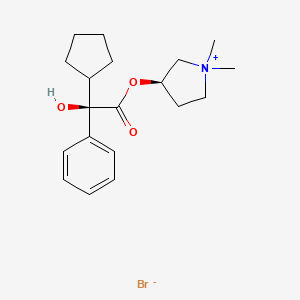
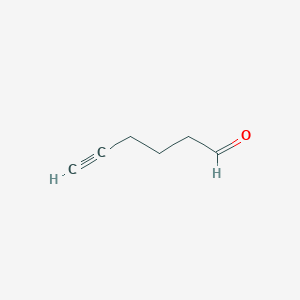
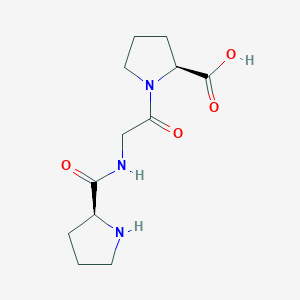


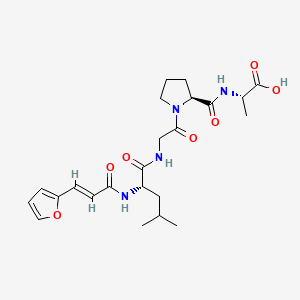
![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)
